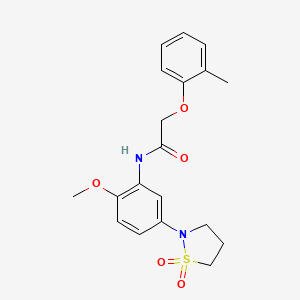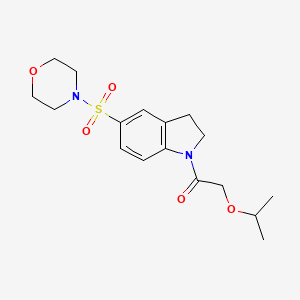
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide is a chemical entity that appears to be a derivative of acetamide with substitutions that include an isothiazolidin dioxido group, a methoxyphenyl group, and an o-tolyloxy group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to the synthesis and analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the preparation of an intermediate, such as glycidylacetamide, followed by amination and cyclization reactions. In the case of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, the synthesis involves the use of protective agents like benzaldehyde and catalysts to facilitate the reaction of N-substituted ethyl carbamate with glycidylacetamide . Although the exact synthesis route for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide is not provided, similar methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been confirmed using techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (H NMR) . These analytical methods are crucial for verifying the presence of functional groups and the overall molecular framework. For the compound of interest, one would expect to see characteristic peaks corresponding to the isothiazolidin dioxido group, methoxy group, and the aromatic rings in the IR and NMR spectra.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the acetamide core. In the case of the related compound 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, the presence of the benzisothiazol group and the aryl-cyanopyrazol moiety could confer specific reactivity patterns, such as inhibition effects on bacteria and algae . For N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide, similar analyses would be required to determine its chemical reactivity and potential bioactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are typically characterized by their solubility, melting point, and stability. The bioactivity of these compounds, as seen in the synthesis and bioactivity study of novel acetamides , can also be a significant aspect of their chemical properties. The specific physical and chemical properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide would need to be determined experimentally, but it is likely that the compound would exhibit properties consistent with its structural features, such as solubility in organic solvents and potential bioactivity based on the presence of the isothiazolidin dioxido group.
Applications De Recherche Scientifique
Thiophene Analogues and Carcinogenicity
A study on thiophene analogues, which share structural motifs with the compound of interest through the inclusion of sulfur-containing rings and acetamide functionalities, evaluated their potential carcinogenicity. The research synthesized and tested thiophene derivatives of known carcinogens, focusing on their activity in vitro to predict potential in vivo carcinogenicity. Although these compounds showed some activity consistent with their chemistry, the study suggested doubts about their capability to cause tumors in vivo, indicating the importance of evaluating such compounds for carcinogenic risks (Ashby et al., 1978).
Advanced Oxidation Processes and Acetaminophen Degradation
Another relevant study reviewed advanced oxidation processes (AOPs) for the degradation of acetaminophen, a compound that, like the one of interest, contains an acetamide group. This research summarized kinetic mechanisms, by-products, and biotoxicity of degradation pathways, emphasizing the environmental and toxicological implications of acetaminophen and its analogues in water treatment and pollution management (Qutob et al., 2022).
Mechanisms of Analgesia
Research into the analgesic mechanisms of acetaminophen, a well-known pain-reliever with an acetamide moiety, reveals complex metabolic pathways leading to pain relief. This includes its conversion to AM404, which acts on cannabinoid and vanilloid receptors in the brain and spinal cord, highlighting the nuanced biochemical interactions that contribute to its analgesic effects. Such studies can provide a framework for investigating the pain-relief potential of similar acetamide-containing compounds (Ohashi & Kohno, 2020).
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-6-3-4-7-17(14)26-13-19(22)20-16-12-15(8-9-18(16)25-2)21-10-5-11-27(21,23)24/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKNMEIBFYTUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)


![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)
![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)
![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

